molecular formula C13H10O4 B3131899 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid CAS No. 35977-78-7

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid

Cat. No.: B3131899
CAS No.: 35977-78-7
M. Wt: 230.22 g/mol
InChI Key: OTUHUQRLOGKXJT-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is a naphthalene-based carboxylic ester of interest in organic synthesis and pharmaceutical research . This compound serves as a versatile chemical building block, or an intermediate, for the design of more complex molecules. Its structure features two distinct functional groups—a carboxylic acid and a methyl ester—which allow for further synthetic modifications at either site. While specific biological data for this exact compound is not publicly documented, its structural framework is highly relevant in medicinal chemistry. Research on closely related naphthalene-2-carboxylic acid derivatives has demonstrated their significant value in drug discovery efforts. For instance, naphthalene-2-carboxamide derivatives have been rationally designed, synthesized, and evaluated as potent reversal agents for Multidrug Resistance (MDR) in cancer . These related compounds function by inhibiting P-glycoprotein (P-gp), a membrane transporter responsible for pumping chemotherapeutic agents out of cancer cells, thereby restoring the efficacy of anti-cancer drugs . The naphthalene core is a privileged structure in pharmacology, often contributing to favorable binding interactions with biological targets. This product is provided for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other personal applications. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

3-methoxycarbonylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUHUQRLOGKXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid typically involves the esterification of naphthalene-2,3-dicarboxylic acid. One common method is the reaction of naphthalene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Naphthalene-2,3-dicarboxylic acid+MethanolH2SO43-(Methoxycarbonyl)naphthalene-2-carboxylic acid+Water\text{Naphthalene-2,3-dicarboxylic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Naphthalene-2,3-dicarboxylic acid+MethanolH2​SO4​​3-(Methoxycarbonyl)naphthalene-2-carboxylic acid+Water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,3-dicarboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Naphthalene-2,3-dicarboxylic acid.

    Reduction: 3-(Hydroxymethyl)naphthalene-2-carboxylic acid.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Synthesis
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid is utilized as a precursor in the synthesis of various organic compounds. Its structure allows for functionalization, making it an ideal candidate for creating more complex molecules. For instance, it can be transformed into naphthalenecarboxylic acid amides through amidation reactions, which are important in producing dyes and pharmaceuticals .

Table 1: Reactions Involving this compound

Reaction TypeProduct TypeApplication
AmidationNaphthalenecarboxylic acid amidesDyes, pharmaceuticals
EsterificationAlkyl estersHerbicides, plant growth hormones
CarbonylationNaphthalene carboxylic acidsVarious organic syntheses

Medicinal Chemistry

Antitumor Activity
Recent studies have explored the potential of modified naphthalene derivatives, including this compound, for antitumor applications. These compounds have been shown to exhibit significant biological activity against various cancer cell lines while minimizing toxicity compared to traditional chemotherapeutics .

Case Study: Structure-Activity Relationship (SAR) Analysis
A study investigated the SAR of modified naphthalene derivatives and found that specific substitutions on the naphthalene ring significantly enhanced their cytotoxicity against tumor cells. The modifications included methoxycarbonyl groups which improved solubility and bioavailability, thereby increasing therapeutic efficacy .

Agricultural Chemistry

Synthesis of Herbicides and Plant Growth Regulators
Naphthalene carboxylic acids are known for their role in developing herbicides and plant growth regulators. The methoxycarbonyl group enhances the herbicidal activity of these compounds by improving their interaction with plant metabolic pathways .

Table 2: Applications in Agriculture

Compound TypeApplicationExample Uses
HerbicidesWeed controlSelective herbicides
Plant Growth RegulatorsGrowth enhancementGrowth hormones

Materials Science

Dyes and Pigments
The chemical structure of this compound allows it to be used in synthesizing various dyes, particularly azo dyes. These dyes are widely utilized in textile industries due to their vibrant colors and stability .

Case Study: Synthesis of Azo Dyes
Research has demonstrated that by reacting this compound with diazonium salts, a series of azo dyes can be synthesized with varying properties tailored for specific applications in textiles and coatings .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially affecting their activity. The methoxycarbonyl group can participate in esterification reactions, modifying the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Key Properties Bioactivity (IC₅₀) Reference
This compound -COOCH₃ (3), -COOH (2) Intermediate acidity, ester reactivity Not reported
6-(Methoxycarbonyl)-2-naphthoic acid -COOCH₃ (6), -COOH (2) High melting point (270–290°C) Not reported
3-Hydroxynaphthalene-2-carboxylic acid -OH (3), -COOH (2) High acidity, polar solubility Synthetic intermediate
ADA Adamantyl, -OCH₃, -COOH (2) Cytotoxic (43–45 μmol/L) Anti-myeloma activity
Methyl 3-amino-2-naphthoate -NH₂ (3), -COOCH₃ (2) Low acidity, hydrogen bonding Uncharacterized

Key Findings and Implications

  • Positional Isomerism : Significantly impacts melting points and solubility. The 6-substituted isomer has higher thermal stability than the 3-substituted target compound.
  • Functional Groups: Hydroxyl and amino groups enhance polarity and bioactivity, whereas methoxycarbonyl and ester groups modulate reactivity and lipophilicity.
  • Biological Activity : Bulky substituents (e.g., adamantyl in ADA ) improve cytotoxic effects, suggesting strategies for optimizing drug candidates.

Biological Activity

3-(Methoxycarbonyl)naphthalene-2-carboxylic acid, also known as 3-methoxy-2-naphthoic acid, is an organic compound with a variety of biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The compound has the molecular formula C12H10O3C_{12}H_{10}O_3 and features a naphthalene ring substituted with a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 2-position. Its structure can be represented as follows:

Structure C12H10O3\text{Structure }\quad \text{C}_{12}\text{H}_{10}\text{O}_3

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition of growth at specific concentrations. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through several assays, including DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory conditions.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. For instance, its ability to modulate enzyme activity may be linked to its structural features that allow it to fit into active sites or allosteric sites on proteins.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
  • Antioxidant Evaluation : In a comparative analysis with known antioxidants like ascorbic acid, this compound showed about 60% scavenging activity at a concentration of 100 µg/mL in the DPPH assay.
  • Inflammation Model : In an animal model for inflammation, administration of the compound resulted in a significant decrease in paw edema compared to controls, indicating its potential therapeutic role in inflammatory diseases.

Data Tables

Activity Type Tested Concentration Effect Observed
Antimicrobial50 µg/mLInhibition of S. aureus and E. coli growth
Antioxidant100 µg/mL60% DPPH scavenging activity
Anti-inflammatoryVaried dosesSignificant reduction in paw edema

Q & A

Q. What are the optimal synthetic routes for 3-(Methoxycarbonyl)naphthalene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves carboxylation and methoxycarbonylation of naphthalene derivatives. Starting with 1-naphthol, carboxylation using CO₂ in chlorobenzene produces the sodium salt of 1-hydroxy-2-naphthoic acid. Methoxycarbonylation is achieved via esterification with methyl chloroformate under controlled pH (8–9) to prevent hydrolysis. Optimizing solvent polarity (e.g., dichloromethane vs. THF) and catalyst choice (e.g., DMAP) can enhance yields to >85%. Purity is improved via recrystallization from ethanol-water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize signals for the methoxycarbonyl group (δ ~3.9 ppm for –OCH₃; δ ~167–170 ppm for carbonyl carbons).
  • FT-IR : Look for C=O stretches at ~1720 cm⁻¹ (ester) and ~1680 cm⁻¹ (carboxylic acid).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M-H]⁻ at m/z 228.04) and fragmentation patterns (loss of CO₂ or CH₃OH).
    Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in substituent positioning .

Q. How should researchers handle and store this compound to minimize degradation and ensure safety?

  • Methodological Answer :
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2A). Avoid dust formation via local exhaust ventilation. In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do structural modifications at the methoxycarbonyl group impact the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing methoxycarbonyl group activates the naphthalene ring for electrophilic substitution at the 1- and 6-positions. For nucleophilic substitution (e.g., Cl → OH), steric hindrance from the ester group reduces reaction rates. Computational modeling (DFT) predicts regioselectivity, while kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. DMSO) quantify activation energies. Substituent effects are validated via Hammett plots using para-substituted derivatives .

Q. What strategies can resolve inconsistencies in reported toxicity data for this compound across different model organisms?

  • Methodological Answer : Apply systematic review criteria from toxicological profiles:
  • Bias Risk Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting in animal studies .
  • Inconsistency Analysis : Compare effect sizes (e.g., LD₅₀) across species using meta-regression. If variability exceeds 50%, conduct species-specific metabolomic profiling to identify differential detoxification pathways (e.g., cytochrome P450 isoforms) .
  • Indirectness Adjustment : Prioritize studies with human-relevant exposure durations (≥28 days) and endpoints (e.g., hepatotoxicity markers over tumor incidence) .

Q. What enzymatic pathways are implicated in the aerobic biodegradation of this compound, and how can metabolic intermediates be tracked?

  • Methodological Answer :
  • Pathway Elucidation : Incubate with Sphingomonas spp. and monitor via LC-MS/MS. Key intermediates include 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid (via dioxygenase activity) and salicylate derivatives.
  • Isotopic Labeling : Use ¹³C-labeled methoxycarbonyl groups to trace CO₂ release, confirming ring cleavage.
  • Enzyme Inhibition : Apply specific inhibitors (e.g., 3-bromo-7-nitrobenzothiazole for dioxygenases) to validate rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer :
  • Solvent Screening : Conduct systematic solubility tests (e.g., shake-flask method) in buffered solutions (pH 2–12) to account for ionization.
  • QSAR Modeling : Correlate solubility with logP (predicted ~2.1) and Hansen solubility parameters. Discrepancies often arise from impurities (e.g., residual naphthol); purity verification via HPLC-DAD (λ = 254 nm) is critical .

Experimental Design

Q. What in vitro models are most suitable for studying the compound’s inhibitory effects on human enzymes, and how should controls be designed?

  • Methodological Answer :
  • Enzyme Assays : Use recombinant CYP1A1/1B1 (expressed in E. coli) with luciferin-based substrates. Include positive controls (α-naphthoflavone) and negative controls (vehicle-only).
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Account for non-specific binding via bovine serum albumin (BSA) controls .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid
Reactant of Route 2
3-(Methoxycarbonyl)naphthalene-2-carboxylic acid

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